molecular formula C18H12N2O4S2 B14623137 Benzene, 1,4-bis[(4-nitrophenyl)thio]- CAS No. 54952-19-1

Benzene, 1,4-bis[(4-nitrophenyl)thio]-

Cat. No.: B14623137
CAS No.: 54952-19-1
M. Wt: 384.4 g/mol
InChI Key: JPOVIWNGFVDMMN-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis[(4-nitrophenyl)thio]- is an organic compound featuring a central 1,4-disubstituted benzene ring core, which is symmetrically functionalized with (4-nitrophenyl)thio groups. This molecular architecture, incorporating sulfur bridges and nitro functional groups, suggests significant potential for application in advanced materials science research. Compounds with similar structures, particularly those with electron-accepting nitro groups linked via sulfur, are investigated for their electronic properties and potential use in the development of organic semiconductors, photonic materials, and as building blocks for functional polymers . The (4-nitrophenyl)thio moiety is structurally related to other nitro-aromatics studied in the context of self-immolative chemistry, a field relevant to the design of controlled-release systems for drug delivery and chemical sensing . In such systems, a specific molecular trigger initiates a cascade that cleaves the structure, potentially releasing a reporter molecule. The synthetic value of this compound may also extend to serving as a key intermediate for further chemical transformations; for instance, the nitro groups can be reduced to amines, which are versatile handles for constructing more complex molecular architectures. Researchers might explore its utility in creating novel ligands, metal-organic frameworks (MOFs), or as a monomer for synthesizing specialty polymers with tailored properties. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

54952-19-1

Molecular Formula

C18H12N2O4S2

Molecular Weight

384.4 g/mol

IUPAC Name

1-nitro-4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylbenzene

InChI

InChI=1S/C18H12N2O4S2/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H

InChI Key

JPOVIWNGFVDMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-dibromobenzene with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis[(4-nitrophenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl rings can facilitate nucleophilic substitution reactions, where nucleophiles replace the nitro groups.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Benzene, 1,4-bis[(4-aminophenyl)thio]-.

    Oxidation: Benzene, 1,4-bis[(4-nitrophenyl)sulfoxide]- or Benzene, 1,4-bis[(4-nitrophenyl)sulfone]-.

Scientific Research Applications

Benzene, 1,4-bis[(4-nitrophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its nitro and thioether groups. The nitro groups can participate in redox reactions, while the thioether groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene, 1,4-bis[(4-nitrophenyl)thio]-
  • Synonyms: Bis(4-nitrophenyl)sulfide, di(p-nitrophenyl)sulfide .
  • CAS RN : 1223-31-0 .
  • Molecular Formula : C₁₂H₈N₂O₄S₂.
  • Molecular Weight : 324.33 g/mol (calculated from formula).

Structural Features :

  • A benzene ring substituted at the 1,4-positions with two 4-nitrophenylthio (-S-C₆H₄-NO₂) groups.
  • The nitro (-NO₂) groups are strong electron-withdrawing substituents, enhancing the compound's polarity and influencing its electronic properties.

Key Properties :

  • Polar Surface Area (PSA) : Estimated to be high (~130 Ų) due to two nitro groups and sulfur atoms.
  • Solubility: Likely low in non-polar solvents but moderate in polar aprotic solvents (e.g., DMF, DMSO).
  • Stability : Nitro groups may confer thermal sensitivity, requiring cautious handling .

Structural Analogues

a) Benzene, 1-nitro-4-(phenylthio)- (CAS 952-97-6)
  • Structure : Single nitro and phenylthio group on benzene.
  • Formula: C₁₂H₉NO₂S.
  • MW : 231.27 g/mol.
  • Key Differences :
    • Only one nitro-thio substituent vs. two in the target compound.
    • Lower molecular weight and PSA (~75 Ų).
    • Reduced electron deficiency compared to the target, altering reactivity in electrophilic substitution.
b) Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- (CAS 200123-22-4)
  • Structure : Isopropyl (-CH(CH₃)₂) and 4-nitrophenylthio groups on benzene.
  • Formula: C₁₅H₁₅NO₂S.
  • MW : 273.35 g/mol.
  • Key Differences :
    • Bulky isopropyl group introduces steric hindrance, absent in the target compound.
    • Single nitro group results in lower polarity (PSA ~70 Ų).
c) Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- (CAS 6728-08-1)
  • Structure : Two benzene rings linked via a conjugated butene-thio chain.
  • Formula : C₁₆H₁₆S₂.
  • MW : 272.07 g/mol.
  • Key Differences: Conjugated diene system enhances π-electron delocalization, unlike the target's aromatic nitro groups. No nitro groups, leading to lower reactivity in redox applications.

Substituent Effects on Properties

Compound Substituents Electron Effects Polarity Applications
Target Compound Two 4-nitrophenylthio groups Strong electron withdrawal High Organic electronics, catalyst intermediates
1-Nitro-4-(phenylthio)benzene One nitro, one phenylthio Moderate electron withdrawal Medium Cross-coupling reactions
1,4-Bis(phenylthio)butene-linked Non-nitrogenous, conjugated diene Electron-rich via conjugation Low Polymer additives

Stability :

  • Non-nitro derivatives (e.g., butene-linked compound) exhibit higher thermal stability .

Q & A

What are the recommended synthetic routes for preparing 1,4-bis[(4-nitrophenyl)thio]benzene, and how can reaction conditions be optimized?

Basic Research Focus
The compound is synthesized via condensation reactions. A validated method involves reacting 1,4-dithiobiuretobenzene with 4-nitrothiophenol derivatives under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalytic bases such as triethylamine (TEA) enhance nucleophilic substitution efficiency . Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
  • Yield improvement : Stoichiometric ratios (1:2.2 for benzene:dithiol precursor) and extended reaction times (12–24 hrs).

What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Focus
Key techniques include:

  • FTIR : Confirm S–C (thioether) bonds (~650–700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl carbons (δ 120–150 ppm). Symmetry in the 1,4-benzene core simplifies splitting patterns .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~434 for C₁₈H₁₂N₂O₄S₂) and fragmentation patterns (e.g., loss of NO₂ groups) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.

How do computational methods (e.g., DFT) predict the electronic properties and reactivity of 1,4-bis[(4-nitrophenyl)thio]benzene?

Advanced Research Focus
Density Functional Theory (DFT) studies reveal:

  • Electron-withdrawing effects : Nitro groups lower the LUMO energy (-2.8 eV), enhancing electrophilic reactivity at sulfur sites .
  • Charge distribution : Partial negative charges on sulfur atoms facilitate nucleophilic attack in cross-coupling reactions.
  • UV-Vis predictions : Absorption maxima (~320–350 nm) align with experimental data, attributed to π→π* transitions in the conjugated aromatic system .
    Methodology: Use Gaussian09 with B3LYP/6-311G(d,p) basis set for geometry optimization and TD-DFT for excited-state analysis.

What is the mechanistic role of nitro groups in the compound’s photochemical behavior, particularly in acid-generation applications?

Advanced Research Focus
Under UV irradiation, the nitro groups facilitate photoacid generation via:

Excited-state proton transfer : Nitro substituents stabilize transition states, enabling sulfonic acid release (e.g., HSO₃⁻) .

Radical pathways : Photolysis generates aryl radicals, which react with oxygen or solvents to form sulfonic acids.
Experimental validation: Use time-resolved spectroscopy (TRES) to track acid formation in acetonitrile solutions. Quenching studies with radical scavengers (e.g., TEMPO) differentiate ionic vs. radical mechanisms .

How should researchers address discrepancies in reported spectral data or physicochemical properties of this compound?

Data Contradiction Analysis
Discrepancies arise from:

  • Sample purity : Impurities (e.g., unreacted 4-nitrothiophenol) skew NMR/FTIR peaks. Validate via TLC (Rf comparison) and HPLC (retention time matching) .
  • Solvent effects : Dielectric constants influence NMR chemical shifts. Standardize solvents (e.g., CDCl₃ or DMSO-d₆) for reproducibility .
  • Instrument calibration : Cross-reference with NIST spectral databases (e.g., m/z 434 fragmentation) to resolve mass spec inconsistencies .

What are the implications of steric and electronic effects in designing derivatives for catalytic or material science applications?

Advanced Research Focus
Derivative design considerations:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 4-position reduce aggregation in polymer matrices, enhancing solubility .
  • Electronic tuning : Introducing electron-donating groups (e.g., –OCH₃) raises HOMO levels, altering redox potentials for electrocatalysis .
    Synthetic strategy: Ullmann coupling or Suzuki-Miyaura reactions to introduce functional groups while preserving the thioether backbone.

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